molecular formula C18H15S B1630391 Triphenylantimony CAS No. 603-36-1

Triphenylantimony

Cat. No.: B1630391
CAS No.: 603-36-1
M. Wt: 353.1 g/mol
InChI Key: HVYVMSPIJIWUNA-UHFFFAOYSA-N
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Description

Triphenylantimony: is an organometallic compound with the chemical formula (C6H5)3Sb . It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene

Mechanism of Action

Target of Action

Triphenylantimony, also known as this compound(III), primarily targets the enzyme Glutathione S-transferase A1 . This enzyme plays a crucial role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

The exact mechanism of action of this compound remains unclear. It is suggested that this compound combines with sulfhydryl groups, including those in several enzymes important for tissue respiration . This interaction leads to changes in the function of these enzymes, thereby affecting the biochemical processes in which they are involved.

Biochemical Pathways

For instance, the interaction with Glutathione S-transferase A1 can affect the detoxification processes in the body, as this enzyme is involved in the conjugation of reduced glutathione to various toxic compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is solid in state and has a melting point of 52-54 °c and a boiling point of 377 °c . Its water solubility is very low, at 0.012 g/L , which could impact its bioavailability.

Result of Action

Its interaction with enzymes like glutathione s-transferase a1 can potentially lead to changes in the detoxification processes in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low water solubility could affect its distribution and action in aqueous environments within the body . Furthermore, its stability could be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylantimony can be synthesized through various methods. One common method involves the reaction of antimony trichloride with phenylmagnesium bromide in anhydrous ether. The reaction proceeds as follows:

SbCl3+3C6H5MgBr(C6H5)3Sb+3MgBrCl\text{SbCl}_3 + 3\text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{Sb} + 3\text{MgBrCl} SbCl3​+3C6​H5​MgBr→(C6​H5​)3​Sb+3MgBrCl

The reaction mixture is typically refluxed, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound(III) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pentavalent antimony compounds such as this compound(V) dichloride.

    Substitution: Halogenated derivatives such as this compound dichloride.

    Complex Formation: Various organometallic complexes.

Scientific Research Applications

Chemistry: Triphenylantimony is used as a precursor for the synthesis of other organometallic compounds. It is also used as a ligand in coordination chemistry .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound(III) and its derivatives. Some studies suggest that these compounds may have antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound(III) is used as a catalyst in polymerization reactions and as an additive in lubricants and flame retardants .

Comparison with Similar Compounds

Uniqueness: Triphenylantimony is unique due to its specific reactivity and coordination chemistry. Unlike its analogs, it forms more stable complexes with certain ligands and exhibits distinct oxidation states .

Properties

IUPAC Name

triphenylstibane
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InChI

InChI=1S/3C6H5.Sb/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVYVMSPIJIWUNA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15Sb
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DSSTOX Substance ID

DTXSID4052269
Record name Triphenylstibine
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Molecular Weight

353.1 g/mol
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Physical Description

White to beige crystalline powder; [PMC MSDS]
Record name Triphenylantimony
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Vapor Pressure

0.00000973 [mmHg]
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CAS No.

603-36-1
Record name Triphenylantimony
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions of Triphenylantimony(III) with organic compounds containing sulfur and selenium?

A1: this compound(III) demonstrates versatile reactivity with organosulfur and organoselenium compounds. For instance, it reacts with dibenzyl diselenide in the presence of oleylamine to yield ultralong Sb2Se3 nanowires []. This reaction highlights the potential of this compound(III) as a precursor for synthesizing nanomaterials with tailored properties. Additionally, research indicates that this compound(III) can participate in redox equilibria with trialkylphosphineselenides in the presence of this compound(V) bistriflate, leading to the formation of novel diphosphonium diselenide cations [].

Q2: How does the structure of Schiff bases influence their reactivity with this compound(III)?

A2: Studies show that this compound(III) reacts with a variety of Schiff bases containing N,S donor atoms in a 1:1 molar ratio []. The structure of the Schiff base, particularly the substituent (R) on the imine carbon, influences the final product. For example, reactions with Schiff bases containing R = C6H5, 4-ClC6H4, 4-BrC6H4, and 4-CH3C6H4 all yield phenylantimony(III) derivatives with a five-coordinate antimony center, suggesting the steric and electronic properties of the substituent do not significantly hinder the coordination [].

Q3: Can this compound(III) be used to synthesize organometallic antimony(V) compounds?

A3: Yes, research indicates that this compound(III) can be oxidized to form antimony(V) derivatives. For example, reacting this compound(III) with dihydric phenols and tert-butyl hydroperoxide leads to the formation of various antimony(V) compounds []. This oxidative pathway expands the synthetic utility of this compound(III) in organometallic chemistry.

Q4: What spectroscopic techniques are useful for characterizing this compound(III) derivatives?

A4: A combination of spectroscopic methods is crucial for characterizing this compound(III) derivatives. Infrared (IR) spectroscopy helps identify the presence of specific functional groups and their coordination modes [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the structure and bonding environment around the antimony center [, ]. Elemental analysis confirms the composition of the synthesized compounds, while molecular weight determination methods assist in establishing their molecular formula [, ].

Q5: What are the potential applications of this compound(III) derived materials?

A5: The unique properties of this compound(III) derivatives make them promising candidates for various applications. For instance, Sb2Se3 nanowires synthesized using this compound(III) have shown highly enhanced photothermal responses compared to their bulk counterparts []. This enhanced response suggests potential applications in photothermal therapy, solar energy conversion, and photocatalysis. Furthermore, the exploration of this compound(III) in synthesizing new phosphorus-chalcogen compounds [] paves the way for developing novel materials with potential applications in catalysis and materials science.

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